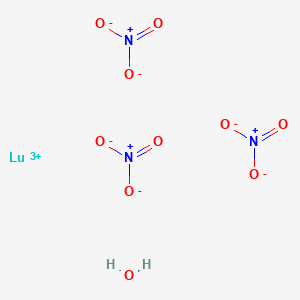

Lutetium(III) nitrate hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Lutetium(III) nitrate hydrate is a high-purity salt with the linear formula Lu(NO3)3·xH2O . It is used in ceramics, glass, phosphors, and lasers . It also finds application as a catalyst in petroleum cracking and to prepare laser crystals . Furthermore, it is used in hydrogenation, alkylation, and polymerization reactions .

Synthesis Analysis

The synthesis of Lutetium(III) nitrate hydrate involves dissolving lutetium oxide in nitric acid . To obtain anhydrous nitrate, the powdered metal is added to nitrogen dioxide dissolved in ethyl acetate .Molecular Structure Analysis

The thermal decomposition of lutetium nitrate starts with a process of dehydration of the initial monomer Lu(NO3)3·3H2O with further condensation into a hexamer Lu6N18O54·6H2O . The models of intermediate oxynitrates obtained with the molecular mechanics technique represent a reasonably good approximation to the real structures .Chemical Reactions Analysis

The hydrated lutetium nitrate thermally decomposes to form LuONO3 and decomposes to lutetium oxide upon further heating . The compound forms ammonium hexafluoroluthenate with ammonium fluoride .Physical And Chemical Properties Analysis

Lutetium(III) nitrate hydrate forms colorless hygroscopic crystals . It is soluble in water and ethanol . It forms crystalline hydrates of the composition Lu(NO3)3•nH2O, where n = 3, 4, 5, 6 .Scientific Research Applications

Ceramics

Lutetium(III) nitrate hydrate is used in the production of ceramics . The compound can be incorporated into the ceramic material to modify its properties, such as improving its strength, durability, and heat resistance.

Glass Manufacturing

This compound is also used in the glass industry . It can be used to alter the optical properties of glass, making it useful for producing specialized glass products.

Phosphors

Lutetium(III) nitrate hydrate is used in the creation of phosphors . Phosphors are substances that exhibit the phenomenon of luminescence, which is used in a variety of applications, including lighting, displays, and sensors.

Lasers

In the field of optics, Lutetium(III) nitrate hydrate is used in the preparation of laser crystals . These crystals are used in various types of lasers, including solid-state lasers, which have applications in areas such as medicine, communications, and manufacturing.

Catalyst in Petroleum Cracking

Lutetium(III) nitrate hydrate finds application as a catalyst in petroleum cracking . This process involves breaking down larger hydrocarbon molecules found in crude oil into smaller, more useful molecules.

Hydrogenation Reactions

This compound is used in hydrogenation reactions . Hydrogenation is a chemical reaction between molecular hydrogen (H2) and another compound or element, usually in the presence of a catalyst such as Lutetium(III) nitrate hydrate.

Alkylation Reactions

Lutetium(III) nitrate hydrate is used in alkylation reactions . Alkylation is the transfer of an alkyl group from one molecule to another, and it’s a common process in organic chemistry.

Polymerization Reactions

Lastly, Lutetium(III) nitrate hydrate is used in polymerization reactions . These reactions involve the combination of many small molecules known as monomers into a covalently bonded chain or network.

Mechanism of Action

Target of Action

Lutetium(III) nitrate hydrate is primarily used as a catalyst in various chemical reactions . It plays a crucial role in petroleum cracking, hydrogenation, alkylation, and polymerization reactions . It is also used to prepare laser crystals .

Pharmacokinetics

It is known to be soluble in water , which could potentially influence its bioavailability and pharmacokinetic properties.

Result of Action

The result of Lutetium(III) nitrate hydrate’s action is the facilitation of chemical reactions. As a catalyst, it speeds up reactions without being consumed in the process. In the context of petroleum cracking, for example, it helps break down larger hydrocarbon molecules into smaller ones .

Action Environment

The action of Lutetium(III) nitrate hydrate can be influenced by various environmental factors. For instance, it is hygroscopic and can absorb moisture from the environment . Additionally, it is an oxidizer and can react with combustible or organic material, potentially causing a fire . Therefore, careful handling and storage are necessary to maintain its stability and efficacy.

Safety and Hazards

Lutetium(III) nitrate hydrate is classified as an oxidizing solid, skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, use only outdoors or in a well-ventilated area, and keep away from heat/sparks/open flames/hot surfaces . After handling, wash face, hands, and any exposed skin thoroughly .

properties

IUPAC Name |

lutetium(3+);trinitrate;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Lu.3NO3.H2O/c;3*2-1(3)4;/h;;;;1H2/q+3;3*-1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZBUOUZGWUJJES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.[Lu+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2LuN3O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583707 |

Source

|

| Record name | Lutetium nitrate--water (1/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

100641-16-5 |

Source

|

| Record name | Lutetium nitrate--water (1/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lutetium(III) nitrate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Phenylthieno[3,2-D]pyrimidine-2,4-diamine](/img/structure/B9555.png)

![9,10-diethoxy-1-(hydroxymethyl)-2,6,7,11b-tetrahydro-1H-[1,3]oxazino[4,3-a]isoquinolin-4-one](/img/structure/B9561.png)

![2-[(4-Ethylphenyl)phenylacetyl]-indan-1,3-dione](/img/structure/B9567.png)

![2-[4-(2-Methyl-3-buten-2-yl)phenyl]propanoic acid](/img/structure/B9569.png)